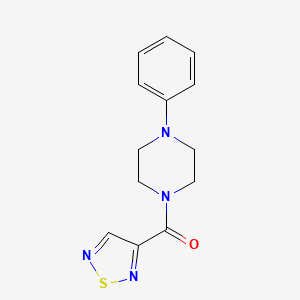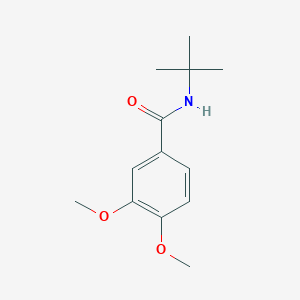
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methylphenyl)acetamide, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Dicamba belongs to the class of chemicals known as benzoic acid derivatives, and its chemical formula is C14H12Cl2NO2.
作用机制
Dicamba works by disrupting the normal growth and development of plants. It mimics the action of auxin, a plant hormone that regulates cell division and elongation. Dicamba binds to the auxin receptors in plants, causing abnormal growth and eventually death. Dicamba is a selective herbicide, meaning it only affects broadleaf weeds and not grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to affect the photosynthetic activity of plants. It inhibits the activity of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. Dicamba also affects the synthesis of proteins and nucleic acids in plants, leading to reduced growth and development.
实验室实验的优点和局限性
Dicamba is a widely used herbicide, and its mechanism of action has been well studied. This makes it a useful tool for plant research, particularly in the study of auxin signaling and plant growth and development. However, dicamba can be toxic to some plant species, and its use should be carefully controlled in lab experiments.
未来方向
There are several areas of research that could benefit from further study of dicamba. These include:
1. Development of dicamba-resistant crops: As dicamba use increases, there is a growing concern about the development of dicamba-resistant weeds. Developing crops that are resistant to dicamba could help to mitigate this problem.
2. Effects of dicamba on non-target species: Dicamba has been shown to have negative effects on some non-target plant species. Further research is needed to understand the full extent of these effects and how they can be minimized.
3. Mode of action of dicamba: Although the mechanism of action of dicamba is well understood, there is still much to learn about the specific molecular pathways involved. Further research could lead to the development of more effective herbicides with less environmental impact.
Conclusion:
In conclusion, dicamba is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Its mechanism of action involves disrupting the normal growth and development of plants by mimicking the action of auxin. Dicamba has been extensively studied for its herbicidal properties, and its use in lab experiments can provide valuable insights into plant growth and development. However, its use should be carefully controlled to minimize its impact on non-target species. Further research is needed to fully understand the effects of dicamba and to develop more effective and environmentally friendly herbicides.
合成方法
Dicamba can be synthesized by reacting 2,4-dichlorophenoxyacetic acid (2,4-D) with 2-methylphenylamine in the presence of acetic anhydride. The reaction produces dicamba as the main product, along with some impurities. The purity of dicamba can be improved by recrystallization or chromatography.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties. It is effective against a wide range of broadleaf weeds, including glyphosate-resistant weeds. Dicamba is commonly used in combination with other herbicides, such as glyphosate, to achieve better weed control.
属性
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-5-3-4-6-14(10)19-15(20)9-21-16-11(2)7-12(17)8-13(16)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSMCUYKELLXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloro-6-methylphenoxy)-N-(2-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)


![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)

![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)

![3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)



